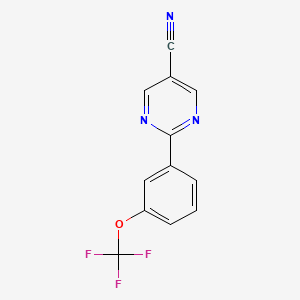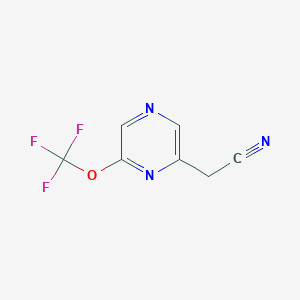
2-(Trifluoromethoxy)pyrazine-6-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethoxy)pyrazine-6-acetonitrile is an organic compound that features a pyrazine ring substituted with a trifluoromethoxy group and an acetonitrile group. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity, making it a valuable substituent in medicinal chemistry and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted under certain conditions, often involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .
Applications De Recherche Scientifique
2-(Trifluoromethoxy)pyrazine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .
Similar Compounds:
- 2-Chloro-5-trifluoromethoxypyrazine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 2-(Trifluoromethoxy)-5-(trimethylsilyl)ethynylpyrazine
Comparison: Compared to these similar compounds, this compound is unique due to the presence of both the trifluoromethoxy and acetonitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H4F3N3O |
|---|---|
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
Clé InChI |
WLUOAXBYMUMWIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)OC(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



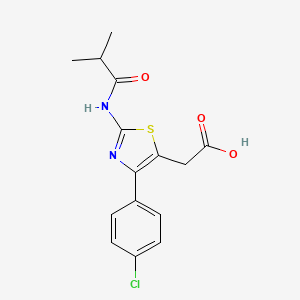

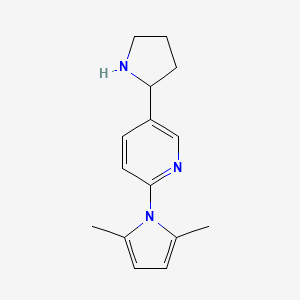

![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

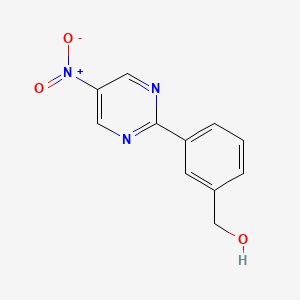
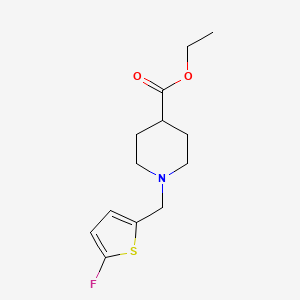

![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11808187.png)
